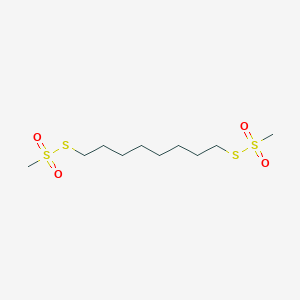

1,8-Octadiyl Bismethanethiosulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1,8-bis(methylsulfonylsulfanyl)octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S4/c1-17(11,12)15-9-7-5-3-4-6-8-10-16-18(2,13)14/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJELQMUTDNOWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326321 | |

| Record name | 1,8-Octadiyl Bismethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4356-71-2 | |

| Record name | NSC527039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Octadiyl Bismethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,8-Octadiyl Bismethanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Octadiyl bismethanethiosulfonate is a homobifunctional crosslinking agent that reacts specifically with sulfhydryl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis protocol, and a detailed experimental procedure for its use in protein crosslinking studies. The information presented is intended to serve as a valuable resource for researchers in proteomics, structural biology, and drug development who are interested in utilizing this reagent for elucidating protein structure and interactions.

Core Chemical and Physical Properties

This compound, also known by its synonyms Methanesulfonothioic acid, S,S'-1,8-octanediyl ester, and MTS-8-MTS, is a sulfhydryl-reactive crosslinker. Its structure features two methanethiosulfonate (B1239399) (MTS) groups connected by an eight-carbon alkyl chain. This bifunctional nature allows it to covalently link two sulfhydryl groups, typically from cysteine residues in proteins, that are within a certain spatial proximity.

| Property | Value | Reference |

| Molecular Formula | C10H22O4S4 | [1] |

| Molecular Weight | 334.54 g/mol | [1] |

| CAS Number | 4356-71-2 | [1] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 82-84 °C | [1] |

| Boiling Point | 545.9 °C at 760 mmHg | [1] |

| Density | 1.269 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform. | [2] |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere. | [1][2] |

| Stability | Moisture and Temperature Sensitive. | [1][2] |

Synthesis Protocol

Step 1: Oxidation of 1,8-Octanedithiol (B75322) to 1,8-Octane Disulfide

-

Dissolve 1,8-octanedithiol in a suitable solvent such as ethanol.

-

Add a mild oxidizing agent, for example, a solution of iodine in ethanol, dropwise with stirring until a persistent yellow color is observed, indicating the completion of the disulfide bond formation.

-

The solvent can be removed under reduced pressure to yield the crude 1,8-octane disulfide.

Step 2: Reaction with a Sulfonylating Agent

-

The crude 1,8-octane disulfide is then reacted with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period to allow for the formation of the bismethanethiosulfonate ester.

-

The product can be purified using standard techniques such as column chromatography on silica (B1680970) gel.

Reactivity and Mechanism of Action

The reactivity of this compound is centered on its methanethiosulfonate functional groups. These groups undergo a thiol-disulfide exchange reaction with free sulfhydryl groups, such as those present in the side chains of cysteine residues in proteins.

The reaction proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a new disulfide bond between the target molecule and the crosslinker, with the concomitant release of methanesulfinic acid. The eight-carbon linker arm of this compound allows it to span a certain distance and crosslink two cysteine residues, either within the same protein (intramolecular) or between two different protein subunits (intermolecular).

Caption: Reaction of this compound with protein sulfhydryl groups.

Experimental Protocol for Protein Crosslinking

This protocol provides a general guideline for the use of this compound to crosslink proteins in solution. Optimization of parameters such as protein and crosslinker concentrations, reaction time, and temperature may be necessary for specific applications.

Materials:

-

Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid buffers containing primary amines (like Tris) if NHS-ester-based crosslinkers are used in parallel.

-

This compound stock solution (e.g., 10-50 mM in a dry, water-miscible organic solvent like DMSO).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or a solution of a reducing agent like DTT or β-mercaptoethanol).

-

SDS-PAGE reagents.

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in a suitable buffer at an appropriate concentration (typically 0.1-2 mg/mL).

-

Prepare Crosslinker Solution: Immediately before use, prepare a fresh stock solution of this compound in an appropriate solvent.

-

Crosslinking Reaction:

-

Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (a typical starting point is a 20- to 50-fold molar excess of crosslinker over protein).

-

Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours). The optimal time should be determined empirically.

-

-

Quench Reaction: Stop the crosslinking reaction by adding the quenching solution. This will react with any excess crosslinker.

-

Analyze Results: Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands compared to the non-crosslinked control indicates successful crosslinking. Further analysis can be performed using techniques like mass spectrometry to identify the crosslinked peptides and residues.

References

A Technical Guide to 1,8-Octadiyl Bismethanethiosulfonate: A Homobifunctional Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octadiyl bismethanethiosulfonate, also known as MTS-8-MTS, is a homobifunctional crosslinking reagent. It belongs to the family of methanethiosulfonate (B1239399) (MTS) compounds, which are distinguished by their rapid and specific reactivity towards sulfhydryl groups, primarily the side chains of cysteine residues in proteins. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a generalized experimental protocol for its use in protein crosslinking studies, and a look into a potential signaling pathway impacted by related compounds.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C10H22O4S4 | [1] |

| Molecular Weight | 334.54 g/mol | |

| CAS Number | 4356-71-2 | [1] |

| Appearance | White to Off-White Solid | |

| Melting Point | 82-84°C | [1] |

| Storage Temperature | -20°C, under inert atmosphere | [1] |

| Stability | Moisture and Temperature Sensitive | [1] |

Mechanism of Action and Applications

This compound functions by forming disulfide bonds with cysteine residues. Its homobifunctional nature, with a reactive methanethiosulfonate group at each end of an eight-carbon spacer arm, allows it to link two cysteine residues within the same protein (intramolecular crosslink) or between two different interacting proteins (intermolecular crosslink). This property makes it a valuable tool in structural biology for:

-

Probing Protein Structure: By identifying spatially proximate cysteine residues, it helps in elucidating the three-dimensional structure of proteins and protein complexes.

-

Studying Protein-Protein Interactions: It can be used to capture and identify transient or weak protein-protein interactions.

-

Conformational Capture: It can "freeze" proteins in specific conformational states for further study.

The relatively long and flexible eight-carbon chain provides a significant spatial reach for connecting cysteine residues.

Experimental Protocol: Protein Crosslinking

The following is a generalized protocol for using this compound in a protein crosslinking experiment followed by mass spectrometry analysis. Note that optimal conditions will vary depending on the specific proteins and experimental goals.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively documented, a study on a similar, shorter-chain compound, 1,4-butanediyl-bismethanethiosulfonate (BMTS), has shed light on a potential mechanism of action that could be relevant. This study demonstrated that BMTS can induce apoptosis (programmed cell death) in Jurkat cells through a pathway mediated by reactive oxygen species (ROS).[2] The proposed cascade of events is as follows:

-

Induction of ROS: The bismethanethiosulfonate compound leads to an increase in intracellular ROS.[2]

-

Mitochondrial Involvement: The generation of ROS is linked to mitochondrial function.[2]

-

Apoptotic Cascade: The increase in ROS triggers the downstream events of apoptosis, including the activation of caspase-9 and caspase-3, and a reduction in the anti-apoptotic protein Bcl-2.[2]

-

DNA Fragmentation: The activation of caspases ultimately leads to the fragmentation of DNA, a hallmark of apoptosis.[2]

This suggests that the reactivity of the bismethanethiosulfonate group with cellular thiols can lead to significant redox-related signaling events.

Conclusion

This compound is a versatile tool for researchers in structural biology and drug development. Its specific reactivity with cysteine residues and the defined length of its spacer arm allow for precise probing of protein structure and interactions. While its own biological signaling pathways are yet to be fully elucidated, research on related compounds suggests a potential role in modulating cellular redox environments and inducing apoptosis. Further investigation into the specific applications and biological effects of this compound is warranted.

References

An In-Depth Technical Guide to the Synthesis of 1,8-Octadiyl Bismethanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,8-Octadiyl Bismethanethiosulfonate, a bifunctional crosslinking agent with potential applications in drug development and protein chemistry. The document details the synthetic pathway, experimental protocols, and expected analytical data for this compound.

Introduction

This compound is a homobifunctional crosslinking reagent. Its structure features an eight-carbon aliphatic chain capped at both ends with methanethiosulfonate (B1239399) (MTS) groups. The MTS functionality is highly reactive towards thiol groups, such as those found in the cysteine residues of proteins, forming stable disulfide bonds. This property makes this compound a valuable tool for studying protein structure and function, probing protein-protein interactions, and developing novel bioconjugates and drug delivery systems. The eight-carbon spacer arm provides a defined distance for crosslinking, allowing for the specific targeting of thiol groups within a certain spatial proximity.

Synthetic Pathway

The synthesis of this compound is a two-step process commencing from the commercially available 1,8-octanedithiol (B75322). The first conceptual step is the acquisition of the starting material, and the second is the conversion of the dithiol to the target bismethanethiosulfonate. This conversion is achieved through the reaction of 1,8-octanedithiol with methanesulfonyl chloride in the presence of a base.

The reaction mechanism involves the deprotonation of the thiol groups of 1,8-octanedithiol by a base, typically a tertiary amine like triethylamine, to form a more nucleophilic thiolate. The thiolate then attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the methanethiosulfonate ester. This process occurs at both ends of the octane-1,8-dithiol molecule.

Experimental Protocol

This section provides a detailed, hypothetical protocol for the synthesis of this compound based on established methods for the preparation of alkyl methanethiosulfonates from thiols.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number |

| 1,8-Octanedithiol | C₈H₁₈S₂ | 178.36 | 1191-62-4 |

| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 124-63-0 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,8-octanedithiol (1.78 g, 10 mmol) in anhydrous dichloromethane (100 mL).

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (2.23 g, 3.0 mL, 22 mmol, 2.2 eq.) dropwise.

-

Addition of Methanesulfonyl Chloride: While maintaining the temperature at 0 °C, add a solution of methanesulfonyl chloride (2.52 g, 1.7 mL, 22 mmol, 2.2 eq.) in anhydrous dichloromethane (20 mL) dropwise from the addition funnel over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up:

-

Quench the reaction by adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate (B1210297) gradient (e.g., starting from 100% hexane (B92381) and gradually increasing the polarity to 90:10 hexane:ethyl acetate).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil or a low-melting solid.

-

Quantitative Data and Characterization

The following table summarizes the expected quantitative data for the synthesis and the key characterization parameters for the final product.

| Parameter | Expected Value/Data |

| Yield | 70-85% |

| Appearance | Colorless oil or low-melting solid |

| Molecular Formula | C₁₀H₂₂O₄S₄ |

| Molecular Weight | 334.54 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.35 (s, 6H, 2 x -SO₂CH₃), 2.95 (t, J = 7.2 Hz, 4H, 2 x -SCH₂-), 1.75 (p, J = 7.2 Hz, 4H, 2 x -SCH₂CH₂-), 1.40-1.50 (m, 8H, -(CH₂)₄-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 50.5 (-SO₂CH₃), 38.0 (-SCH₂-), 29.0, 28.5, 28.0 (-(CH₂)₆-) |

| IR (thin film, cm⁻¹) | 2930 (C-H stretch), 1330 (asymm. S=O stretch), 1140 (symm. S=O stretch), 760 (S-S stretch) |

| Mass Spectrometry (ESI-MS) | m/z: 335.0 [M+H]⁺, 357.0 [M+Na]⁺ |

Conclusion

This technical guide outlines a reliable and straightforward synthetic route to this compound. The provided experimental protocol, based on well-established chemical principles, offers a practical approach for the preparation of this valuable bifunctional crosslinking agent. The expected analytical data serves as a benchmark for the successful synthesis and characterization of the target compound, providing researchers and drug development professionals with the necessary information to produce and utilize this reagent in their studies.

An In-Depth Technical Guide to Sulfhydryl-Reactive Crosslinkers for Biochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of sulfhydryl-reactive crosslinking chemistry. It is designed to equip researchers, scientists, and professionals in drug development with the knowledge to effectively utilize this powerful bioconjugation technique for studying protein structure and interactions, developing antibody-drug conjugates (ADCs), and creating novel diagnostics and therapeutics.

Introduction to Sulfhydryl-Reactive Crosslinking

Sulfhydryl-reactive crosslinkers are reagents that covalently link two or more molecules by targeting the thiol groups (-SH) of cysteine residues in proteins and peptides.[1] This approach offers high specificity because cysteine is a relatively rare amino acid, allowing for more precise control over conjugation compared to targeting more abundant residues like lysines.[2]

The chemistry of sulfhydryl-reactive crosslinkers primarily falls into three categories: maleimides, haloacetyls, and pyridyldithiols. Each possesses a distinct reaction mechanism, enabling researchers to select the most appropriate tool for their specific application. These crosslinkers can be homobifunctional, containing two identical sulfhydryl-reactive groups, or heterobifunctional, with one sulfhydryl-reactive group and a second group that targets a different functional group, such as a primary amine.[3] This versatility makes them indispensable for a wide range of applications, from basic research to the development of complex biotherapeutics.

Core Chemistries and Reaction Mechanisms

A thorough understanding of the underlying chemical principles is crucial for the successful application of sulfhydryl-reactive crosslinkers.

Maleimide (B117702) Chemistry

Maleimides are the most widely used sulfhydryl-reactive functional group. They react with thiols via a Michael addition reaction, forming a stable, non-cleavable thioether bond.[4] This reaction is most efficient and specific at a pH range of 6.5-7.5.[5] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases.[5]

Haloacetyl Chemistry

Haloacetyls, such as iodoacetyl and bromoacetyl groups, react with sulfhydryl groups through nucleophilic substitution.[4] This reaction also results in a stable thioether linkage. The optimal pH range for this reaction is typically between 7.2 and 9.[6] To prevent the non-specific reaction of free iodine with other residues like tyrosine, histidine, and tryptophan, it is advisable to perform iodoacetyl reactions in the dark.[6][7]

Pyridyldithiol Chemistry

Pyridyldithiol-based crosslinkers react with sulfhydryl groups via a disulfide exchange reaction, forming a disulfide bond.[8] A key feature of this chemistry is that the resulting linkage is cleavable by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[9] The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the progress of the conjugation.[10]

Quantitative Data Summary of Common Sulfhydryl-Reactive Crosslinkers

The choice of crosslinker is dictated by several factors, including the desired spacer arm length, solubility, and whether a cleavable linkage is required. The following tables summarize the properties of a selection of common sulfhydryl-reactive crosslinkers.

Homobifunctional Sulfhydryl-Reactive Crosslinkers

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Cleavable |

| Bismaleimidohexane (BMH) | 276.29 | 13.0 | Insoluble in water | No |

| BM(PEG)2 | 308.29 | 14.7 | Water-soluble | No |

| BM(PEG)3 | 352.34 | 17.8 | Water-soluble | No |

| Dithiobismaleimidoethane (DTME) | 312.37 | 13.3 | Insoluble in water | Yes (by reducing agents) |

Data compiled from product information sheets and technical guides.[5][11][12][13]

Heterobifunctional Sulfhydryl-Reactive Crosslinkers (Amine-to-Sulfhydryl)

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Cleavable |

| SMCC | 334.32 | 8.3 | Insoluble in water | No |

| Sulfo-SMCC | 436.37 | 8.3 | Water-soluble | No |

| SPDP | 312.37 | 6.8 | Insoluble in water | Yes (by reducing agents) |

| LC-SPDP | 425.52 | 15.7 | Insoluble in water | Yes (by reducing agents) |

| Sulfo-LC-SPDP | 527.57 | 15.7 | Water-soluble | Yes (by reducing agents) |

Data compiled from product information sheets and technical guides.[9][14][15][16]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of sulfhydryl-reactive crosslinkers.

General Protocol for Reduction of Protein Disulfide Bonds with TCEP

Prior to conjugation with a sulfhydryl-reactive crosslinker, it is often necessary to reduce disulfide bonds to generate free thiol groups.

Materials:

-

Protein of interest

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

TCEP-HCl (tris(2-carboxyethyl)phosphine hydrochloride)

-

Desalting column

Procedure:

-

Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[17]

-

Prepare a fresh stock solution of TCEP-HCl in the Reaction Buffer.

-

Add TCEP-HCl to the protein solution to a final concentration of 10-50 mM (a 10-100 fold molar excess over the protein is common).[2][18]

-

Incubate the reaction mixture for 20-30 minutes at room temperature.[1]

-

Immediately remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.[17] The reduced protein is now ready for conjugation. It is crucial to remove TCEP as it can react with maleimides.[17]

Protocol for Protein-Protein Conjugation using a Homobifunctional Maleimide Crosslinker (e.g., BMH)

This protocol describes the crosslinking of two proteins that each contain free sulfhydryl groups.

Materials:

-

Sulfhydryl-containing proteins

-

Conjugation Buffer (e.g., PBS, pH 6.5-7.5, with 1-5 mM EDTA)

-

BMH crosslinker

-

Anhydrous DMSO or DMF

-

Quenching Solution (e.g., 1 M L-cysteine or β-mercaptoethanol)

Procedure:

-

Prepare the sulfhydryl-containing proteins in the Conjugation Buffer. If necessary, reduce disulfide bonds as described in Protocol 4.1.

-

Prepare a 10 mM stock solution of BMH in anhydrous DMSO or DMF.[11]

-

Add the BMH stock solution to the protein mixture to achieve a 2- to 3-fold molar excess of the crosslinker over the total protein concentration.[11]

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.[19]

-

(Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[19]

-

Purify the crosslinked conjugate using size-exclusion chromatography or other appropriate methods.

Protocol for Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC

This protocol details the conjugation of an amine-containing antibody to a sulfhydryl-containing enzyme.

Step 1: Activation of the Antibody with Sulfo-SMCC

Materials:

-

Antibody (in an amine-free buffer like PBS, pH 7.2-7.5)

-

Sulfo-SMCC

-

Deionized water

-

Desalting column

Procedure:

-

Prepare the antibody at a concentration of 1-10 mg/mL in PBS.[20]

-

Immediately before use, dissolve the Sulfo-SMCC in deionized water to a concentration of 10 mg/mL.[15]

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the antibody solution.[15]

-

Incubate the reaction for 30-60 minutes at room temperature.[20]

-

Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with PBS.

Step 2: Conjugation of the Maleimide-Activated Antibody to the Sulfhydryl-Containing Enzyme

Materials:

-

Maleimide-activated antibody (from Step 1)

-

Sulfhydryl-containing enzyme (prepared in PBS, pH 6.5-7.5)

Procedure:

-

Combine the maleimide-activated antibody with the sulfhydryl-containing enzyme. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purify the antibody-enzyme conjugate using an appropriate chromatographic method to separate the conjugate from unconjugated reactants.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize complex experimental workflows and signaling pathways where sulfhydryl-reactive crosslinkers are employed.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using SMCC

The following diagram illustrates the key steps in the synthesis of an ADC using the heterobifunctional crosslinker SMCC.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Disulfide reduction using TCEP reaction [biosyn.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Thermo Scientific BM(PEG)2 (1,8-bismaleimido-diethyleneglycol) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. interchim.fr [interchim.fr]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Thermo Scientific™ BM(PEG)3 (1,11-bismaleimido-triethyleneglycol) | Fisher Scientific [fishersci.ca]

- 13. insung.net [insung.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. proteochem.com [proteochem.com]

- 16. covachem.com [covachem.com]

- 17. benchchem.com [benchchem.com]

- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 1,8-Octadiyl Bismethanethiosulfonate: Principles and Applications in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octadiyl bismethanethiosulfonate (MTS-8-MTS) is a homobifunctional cross-linking agent belonging to the methanethiosulfonate (B1239399) (MTS) family of reagents. These reagents are characterized by their high reactivity and specificity towards sulfhydryl groups, primarily the side chains of cysteine residues in proteins. This property makes MTS-8-MTS and other MTS reagents invaluable tools in structural biology and drug development for probing protein structure, mapping protein-protein interactions, and elucidating the architecture of protein complexes. This guide provides a comprehensive overview of the fundamental principles of using this compound, including its mechanism of action, experimental protocols, and applications.

Core Principles: Mechanism of Action

The utility of this compound as a cross-linking reagent is rooted in the specific and rapid reaction of its methanethiosulfonate groups with thiolates (the deprotonated form of sulfhydryl groups). The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the thiosulfonate group, leading to the formation of a stable disulfide bond and the release of a methanesulfinate (B1228633) leaving group.

Due to its bifunctional nature, with two MTS groups separated by an eight-carbon spacer, a single molecule of this compound can react with two cysteine residues. This cross-linking can occur between cysteines within the same protein (intramolecular) or between cysteines on different interacting proteins (intermolecular), providing valuable distance constraints for structural analysis.

Caption: Reaction mechanism of this compound with two cysteine residues.

Physicochemical and Reactivity Data

While specific quantitative data for this compound is not extensively published, the following table summarizes its known properties and provides representative data for related MTS reagents to offer a comparative context for experimental design.

| Property | Value | Notes |

| Chemical Formula | C₁₀H₂₂O₄S₄ | |

| Molecular Weight | 334.54 g/mol | |

| CAS Number | 4356-71-2 | |

| Appearance | White Crystalline Solid[1] | |

| Melting Point | 82-84 °C[2] | |

| Boiling Point | 545.9 °C at 760 mmHg[2] | |

| Storage | -20°C, under inert atmosphere, desiccated[2] | MTS reagents are sensitive to moisture and temperature. |

| Reactivity | Specific for sulfhydryl groups (cysteine) | Reaction is most efficient at pH 6.5-7.5. |

| Spacer Arm Length | ~11.4 Å | The eight-carbon chain provides a defined distance constraint. |

| Cross-linking Efficiency (MTS-diazirine) | 9-40% | This data for a related MTS reagent provides an efficiency range.[3] |

| Cross-linking Level (MTS-1-MTS) | ~75% | Observed in a study with a shorter bifunctional MTS reagent. |

Experimental Protocols

The following sections provide detailed methodologies for a typical protein cross-linking experiment using this compound, followed by analysis using mass spectrometry.

Materials and Reagents

-

Protein Sample: Purified protein or protein complex of interest in a suitable buffer.

-

This compound (MTS-8-MTS): Stored at -20°C and protected from moisture.

-

Cross-linking Buffer: A non-amine, non-thiol containing buffer, such as HEPES or phosphate (B84403) buffer, at a pH between 7.0 and 8.0.

-

Quenching Solution: A solution containing a free thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, or a primary amine like Tris or ammonium (B1175870) bicarbonate to stop the cross-linking reaction.

-

SDS-PAGE reagents: For analysis of cross-linking efficiency.

-

Mass Spectrometry Grade Reagents: For sample preparation for mass spectrometry analysis (e.g., urea (B33335), TCEP, iodoacetamide (B48618), trypsin).

Experimental Workflow

Caption: A general workflow for protein cross-linking experiments using this compound.

Detailed Protocol: In Vitro Protein Cross-linking

-

Sample Preparation:

-

Ensure the protein sample is in a cross-linking compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). The protein concentration should typically be in the low micromolar range (e.g., 1-10 µM) to favor intramolecular or specific intermolecular cross-linking over non-specific aggregation.

-

If the protein has disulfide bonds that are not of interest for the cross-linking study, they should be reduced and alkylated prior to the experiment.

-

-

Cross-linker Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

-

Prepare a fresh stock solution of the cross-linker in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use. A typical stock concentration is 10-50 mM.

-

-

Cross-linking Reaction:

-

Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of cross-linker to protein should be determined empirically but often ranges from 20- to 500-fold.

-

Incubate the reaction mixture for a defined period, typically 30-60 minutes at room temperature or 1-2 hours on ice. The optimal time and temperature will depend on the specific protein and should be optimized.

-

-

Quenching the Reaction:

-

Stop the cross-linking reaction by adding a quenching reagent. For example, add DTT to a final concentration of 10-50 mM or Tris buffer to a final concentration of 20-50 mM.

-

Incubate for an additional 15-30 minutes to ensure complete quenching of the unreacted cross-linker.

-

-

Analysis of Cross-linking:

-

Analyze the reaction products by SDS-PAGE to visualize the formation of cross-linked species (e.g., intramolecularly cross-linked monomers with altered mobility, or intermolecularly cross-linked dimers and higher-order oligomers).

-

Sample Preparation for Mass Spectrometry

-

Denaturation, Reduction, and Alkylation:

-

Denature the cross-linked protein sample, for example, by adding urea to a final concentration of 8 M.

-

Reduce any remaining disulfide bonds (including those formed by the cross-linker if a cleavable cross-linker were used, though MTS-8-MTS forms a non-cleavable disulfide bond) with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Alkylate all free cysteine residues with an alkylating agent such as iodoacetamide to prevent their re-oxidation.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration (typically to < 2 M) to ensure the activity of the protease.

-

Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.

-

-

Sample Cleanup and Mass Spectrometry:

-

Desalt the peptide mixture using a C18 solid-phase extraction method.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized cross-linking data analysis software (e.g., pLink, Xi, or MaxQuant) to identify the cross-linked peptides from the complex MS/MS spectra. This will reveal which cysteine residues were linked by this compound.

-

Applications in Drug Development and Research

While not a therapeutic agent itself, this compound is a powerful tool in the drug development pipeline. Its primary applications lie in the early stages of research and discovery.

Caption: Logical flow of the application of this compound in the drug development process.

-

Target Validation: By elucidating the structure and interaction partners of a potential drug target, this cross-linker helps to validate its biological relevance and function.

-

Structure-Based Drug Design: The distance constraints obtained from cross-linking experiments can be used to build or refine computational models of protein structures and protein-protein complexes. These models are essential for in silico screening of small molecule libraries and for designing drugs that bind to specific sites or disrupt protein interactions.

-

Understanding Disease Mechanisms: Mapping the interaction networks of proteins involved in disease pathways can reveal novel therapeutic targets and provide a deeper understanding of the molecular basis of the disease.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and pharmacology. Its ability to specifically and efficiently cross-link cysteine residues provides a means to probe protein structure and interactions at the molecular level. While the experimental conditions require careful optimization, the insights gained from its application can significantly advance our understanding of complex biological systems and accelerate the development of new therapeutics. As mass spectrometry and computational modeling techniques continue to evolve, the utility of chemical cross-linking with reagents like this compound is poised to become even more impactful.

References

The Safety and Handling of 1,8-Octadiyl Bismethanethiosulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling of 1,8-Octadiyl Bismethanethiosulfonate based on available data for this compound and the general class of methanethiosulfonate (B1239399) (MTS) reagents. Specific quantitative toxicological data for this compound is limited in publicly accessible resources. All handling and experimental procedures should be conducted with caution and in accordance with established laboratory safety protocols.

Introduction

This compound is a homobifunctional crosslinking agent.[1] Its structure features two methanethiosulfonate groups at either end of an eight-carbon alkyl chain. This configuration allows for the covalent linkage of two thiol-containing molecules, most notably cysteine residues in proteins.[2][3] This property makes it a valuable tool in proteomics and structural biology for studying protein-protein interactions, elucidating protein structure, and stabilizing protein complexes.[1][4] As with all methanethiosulfonate (MTS) reagents, its reactivity necessitates careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[2]

Physicochemical and Safety Data

The following tables summarize the known physical, chemical, and safety information for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H22O4S4 | LookChem |

| Molecular Weight | 334.53 g/mol | LookChem |

| CAS Number | 4356-71-2 | LookChem |

| Appearance | Solid | General Chemical Supplier Data |

| Melting Point | 82-84 °C | LookChem |

| Boiling Point | 545.9 °C at 760 mmHg | LookChem |

| Density | 1.269 g/cm³ | LookChem |

| Solubility | Soluble in DMSO.[2] Hydrolyzes in water.[2] | General MTS Reagent Information[2] |

| Stability | Moisture and temperature sensitive.[2] | LookChem, General MTS Reagent Information |

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification and Statements | Precautionary Measures |

| Acute Toxicity (Oral) | Not officially classified, but general MTS reagents can be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention. |

| Acute Toxicity (Dermal) | Not officially classified. | Wear protective gloves and clothing to prevent skin exposure. In case of contact, wash skin with plenty of soap and water. |

| Acute Toxicity (Inhalation) | Not officially classified. | Avoid breathing dust. Use only in a well-ventilated area or under a fume hood. If inhaled, move to fresh air and seek medical attention if symptoms persist. |

| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves. If skin irritation occurs, seek medical advice. |

| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Aquatic Toxicity | Not officially classified, but should be handled as potentially harmful to aquatic life. | Avoid release to the environment. |

Experimental Protocols and Handling

General Handling and Storage

This compound, like other MTS reagents, is sensitive to moisture and can hydrolyze in aqueous solutions.[2] Therefore, proper storage and handling are crucial.

-

Storage: Store in a tightly sealed container in a desiccator at -20°C.[2]

-

Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation.[2] Handle under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

-

Solution Preparation: Solutions should be prepared fresh for each experiment.[2] For non-aqueous applications, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[2] For aqueous applications, dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer. Be aware that the reagent will hydrolyze in aqueous buffers.[2]

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be followed when handling this compound.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Spill and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE. For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

General Protocol for Protein Crosslinking

This protocol is a general guideline and should be optimized for the specific proteins and experimental conditions.

Caption: General workflow for protein crosslinking using this compound.

Mechanism of Action and Signaling Pathway Visualization

The primary mechanism of action for this compound is the formation of disulfide bonds with cysteine residues.[2] As a homobifunctional crosslinker, it can bridge two cysteine residues, either within the same protein (intramolecular crosslink) or between two different proteins (intermolecular crosslink).[1][3]

The reaction proceeds via a nucleophilic attack of the thiolate anion of a cysteine residue on one of the sulfur atoms of the methanethiosulfonate group. This results in the formation of a disulfide bond and the release of methanesulfinic acid. The second methanethiosulfonate group can then react with another cysteine residue.

Caption: Simplified reaction pathway for protein crosslinking with this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

This compound is a useful tool for researchers in biochemistry and drug development. Its ability to crosslink proteins provides valuable insights into protein structure and interactions. However, its reactivity as a methanethiosulfonate reagent necessitates careful handling and adherence to strict safety protocols. By following the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their experiments. Further toxicological studies are needed to provide a more complete quantitative safety profile for this specific chemical.

References

Methodological & Application

Application Notes and Protocols for Protein Modification using 1,8-Octadiyl Bismethanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Octadiyl Bismethanethiosulfonate (MTS-8-MTS) is a homobifunctional cross-linking agent used for the modification of proteins. This reagent specifically targets sulfhydryl groups (-SH) of cysteine residues, forming disulfide bonds and creating covalent cross-links between them. Due to its eight-carbon spacer arm, MTS-8-MTS is a valuable tool for studying protein structure, protein-protein interactions, and the dynamics of protein complexes by introducing distance constraints. These application notes provide detailed protocols for the use of MTS-8-MTS in protein modification and characterization.

Methanethiosulfonate (B1239399) (MTS) reagents are highly specific for sulfhydryl groups, enabling the precise and rapid labeling of cysteine residues. The bismethanethiosulfonate structure of MTS-8-MTS allows for the cross-linking of two cysteine residues that are spatially proximate. This can be utilized for intramolecular cross-linking to stabilize protein conformations or for intermolecular cross-linking to identify and characterize protein interaction partners.

Principle of Reaction

The methanethiosulfonate groups of MTS-8-MTS react with the sulfhydryl groups of cysteine residues to form stable disulfide bonds. This reaction is highly specific for thiols under mild pH conditions.

Applications

-

Structural Elucidation: Introducing distance constraints between cysteine residues to aid in the determination of protein tertiary and quaternary structures.

-

Protein-Protein Interaction Studies: Identifying interacting protein partners by covalently trapping transient or weak interactions.

-

Conformational Analysis: Probing conformational changes in proteins upon ligand binding or other stimuli by assessing changes in cross-linking patterns.

-

Stabilization of Protein Complexes: Stabilizing multi-protein complexes for further analysis by techniques such as cryo-electron microscopy.

Experimental Protocols

Materials

-

Protein of interest with accessible cysteine residues

-

This compound (MTS-8-MTS)

-

Reaction Buffer (e.g., Phosphate, HEPES, or Borate buffer, pH 6.5-8.0)

-

Quenching Reagent (e.g., Tris-HCl, Glycine, or a thiol-containing reagent like DTT or β-mercaptoethanol)

-

Solvent for MTS-8-MTS (e.g., DMSO or DMF)

-

SDS-PAGE reagents

-

Mass spectrometer and associated reagents for analysis

General Protocol for Protein Cross-Linking with MTS-8-MTS

This protocol provides a general workflow for cross-linking a purified protein or protein complex. Optimal conditions, such as the molar ratio of cross-linker to protein and incubation time, should be determined empirically for each specific system.

1. Preparation of Reagents:

-

Protein Solution: Prepare the protein of interest in a suitable reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The protein concentration will depend on the specific experiment, but a starting point of 1-10 µM is common. Ensure the buffer does not contain any primary amines (like Tris) or thiols if they are not intended as quenching agents.

-

MTS-8-MTS Stock Solution: Prepare a fresh stock solution of MTS-8-MTS in an anhydrous organic solvent such as DMSO or DMF. A typical stock concentration is 10-50 mM.

2. Cross-Linking Reaction:

-

Add the MTS-8-MTS stock solution to the protein solution to achieve the desired final concentration. It is recommended to test a range of molar excess of cross-linker to protein (e.g., 10-fold, 50-fold, 100-fold).

-

Incubate the reaction mixture at room temperature or 4°C. Incubation times can vary from 30 minutes to 2 hours. Shorter incubation times are generally preferred to minimize non-specific cross-linking and protein aggregation.

-

Gently mix the reaction throughout the incubation period.

3. Quenching the Reaction:

-

To stop the cross-linking reaction, add a quenching reagent. Common quenching agents include Tris-HCl (to a final concentration of 20-50 mM) or glycine. If subsequent analysis involves mass spectrometry where primary amines can interfere, a thiol-containing reagent like DTT or β-mercaptoethanol can be used to quench the unreacted MTS-8-MTS.

-

Incubate for an additional 15-30 minutes at room temperature to ensure complete quenching.

4. Analysis of Cross-Linked Products:

-

The cross-linked products can be analyzed by various techniques, including SDS-PAGE, size-exclusion chromatography, and mass spectrometry.

Experimental Workflow for Protein Cross-linking

Application Notes and Protocols for 1,8-Octadiyl Bismethanethiosulfonate in Structural Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cysteine Crosslinking with 1,8-Octadiyl Bismethanethiosulfonate

In the field of structural biology, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structure of proteins and protein complexes.[1][2][3][4][5] This method provides distance constraints between amino acid residues, which are invaluable for computational modeling and for understanding protein-protein interactions.[2][6] Cysteine, with its reactive sulfhydryl group, is an attractive target for specific crosslinking due to its relatively low abundance and frequent presence in functionally important regions of proteins.[7]

This compound, also known as MTS-8-MTS, is a homobifunctional crosslinking agent designed to specifically react with cysteine residues.[8] Its structure consists of two methanethiosulfonate (B1239399) (MTS) reactive groups connected by an eight-carbon (octadiyl) spacer. The MTS groups exhibit high reactivity and specificity towards the sulfhydryl groups of cysteine residues under mild conditions, forming stable disulfide bonds.[9] This targeted reactivity minimizes non-specific crosslinking and simplifies the subsequent analysis of mass spectrometry data.

The defined length of the octadiyl spacer arm in MTS-8-MTS makes it a valuable molecular ruler for probing the spatial arrangement of cysteines within a protein or between interacting proteins.[9] By identifying the crosslinked cysteine pairs, researchers can infer distance constraints that aid in the determination of protein topology and the characterization of protein interaction interfaces.

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | MTS-8-MTS, 1,8-bis(methylsulfonylsulfanyl)octane | [8] |

| Molecular Formula | C10H22O4S4 | [8] |

| Molecular Weight | 334.53 g/mol | [8] |

| Melting Point | 82-84°C | [8] |

| Storage Temperature | -20°C, under inert atmosphere | [8] |

| Stability | Moisture and temperature sensitive | [8] |

Distance Constraints for Structural Modeling

The spacer arm of this compound imposes specific distance constraints on the crosslinked cysteine residues. The estimated length of the fully extended spacer arm is approximately 13.8 Å. This value is calculated based on the eight-carbon chain (7 x 1.54 Å for C-C bonds) and the contribution from the two sulfur atoms and the methylsulfonate groups. The distance between the α-carbons (Cα) of the crosslinked cysteine residues will be greater due to the length of the cysteine side chains.

| Crosslink Type | Spacer Arm Length (estimated) | Maximum Cα-Cα Distance |

| Cysteine-Cysteine | ~13.8 Å | ~20 Å |

Note: The maximum Cα-Cα distance is an approximation and can be influenced by the flexibility of the protein and the crosslinker.

Experimental Protocols

Reagent Handling and Preparation

This compound is sensitive to moisture and should be stored at -20°C in a desiccator.[8] To ensure maximum reactivity, it is recommended to prepare solutions immediately before use.

-

Allow the vial of MTS-8-MTS to warm to room temperature before opening to prevent condensation.

-

Dissolve the required amount of MTS-8-MTS in an anhydrous, water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-100 mM).

Protein Crosslinking Protocol

This protocol provides a general guideline for crosslinking purified proteins or protein complexes. Optimal conditions, such as protein concentration, crosslinker concentration, and incubation time, should be empirically determined for each specific system.

Materials:

-

Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0). Avoid buffers containing primary amines or thiols.

-

This compound (MTS-8-MTS) stock solution.

-

Quenching solution (e.g., 50 mM L-cysteine or 100 mM β-mercaptoethanol).

-

SDS-PAGE analysis reagents.

Procedure:

-

Protein Preparation: Ensure the protein sample is in a buffer free of extraneous thiol-containing compounds. The typical protein concentration for crosslinking is in the range of 1-10 µM.

-

Crosslinking Reaction:

-

Add the MTS-8-MTS stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.

-

Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.

-

-

Quenching:

-

Terminate the crosslinking reaction by adding a quenching solution to a final concentration sufficient to react with the excess MTS-8-MTS.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Analysis of Crosslinking:

-

Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. A non-reducing gel is necessary to preserve the disulfide bonds formed by the crosslinker.

-

Sample Preparation for Mass Spectrometry

Following the confirmation of crosslinking, the sample is processed for mass spectrometry analysis to identify the crosslinked peptides.

-

Denaturation and Reduction: Denature the crosslinked protein sample using 8 M urea (B33335) or another suitable denaturant. The disulfide bonds of the crosslinker should be kept intact at this stage. If the protein contains native disulfide bonds that need to be resolved, a selective reduction and alkylation strategy may be required prior to crosslinking.

-

Alkylation: Alkylate any free cysteine residues with iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) to prevent disulfide scrambling.

-

Proteolytic Digestion:

-

Dilute the denatured and alkylated sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 1 M.

-

Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).

-

Incubate overnight at 37°C.

-

-

Enrichment of Crosslinked Peptides (Optional): Due to the low abundance of crosslinked peptides, an enrichment step, such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, can be beneficial.[2][10]

-

LC-MS/MS Analysis: Analyze the digested peptide mixture using a high-resolution mass spectrometer.[1] Specialized data acquisition methods, such as those that trigger fragmentation of precursor ions with specific charge states or masses, can enhance the detection of crosslinked peptides.

Data Analysis

The identification of crosslinked peptides from complex MS/MS spectra requires specialized software such as pLink, xQuest, or MeroX.[2][11] These programs are designed to search MS/MS data against a protein sequence database to identify spectra that correspond to two covalently linked peptides. The identified crosslinks provide the crucial distance constraint information for structural modeling.

Visualizations

Caption: Reaction of this compound with two cysteine residues.

Caption: Workflow for structural analysis using MTS-8-MTS crosslinking.

References

- 1. Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Use of cysteine-reactive crosslinkers to probe conformational flexibility of human DJ-1 demonstrates that Glu18 mutations are dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 4356-71-2,this compound | lookchem [lookchem.com]

- 9. scbt.com [scbt.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Application of MTS-8-MTS in Studying Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to identify interacting proteins and map their interaction interfaces. Methanethiosulfonate (MTS) reagents are highly reactive towards sulfhydryl groups of cysteine residues, enabling specific covalent modification of proteins. "MTS-8-MTS" represents a homobifunctional cross-linking agent, characterized by two MTS reactive groups connected by an 8-carbon spacer. This bifunctionality allows for the covalent linkage of two cysteine residues that are in close proximity, effectively "capturing" a protein-protein interaction for subsequent analysis.

The 8-carbon spacer arm of MTS-8-MTS provides a defined spatial constraint, making it suitable for probing interactions where the interacting cysteine residues are within a certain distance. This application note provides a detailed overview of the application of MTS-8-MTS in PPI studies, including experimental protocols and data analysis considerations.

Principle of Action

MTS-8-MTS is a homobifunctional cross-linker that specifically reacts with the sulfhydryl groups of cysteine residues. The reaction proceeds via a disulfide exchange mechanism, forming a stable disulfide bond between the reagent and the cysteine. When two proteins with accessible cysteine residues at their interaction interface come into proximity, both MTS groups of a single MTS-8-MTS molecule can react, one with each protein, thus forming a covalent cross-link between the two proteins.

The workflow for utilizing MTS-8-MTS in PPI studies typically involves:

-

Incubation: The purified protein complex or cell lysate is incubated with MTS-8-MTS under controlled conditions.

-

Quenching: The cross-linking reaction is stopped by adding a quenching reagent.

-

Separation and Digestion: The cross-linked protein complexes are separated, often by SDS-PAGE, and then subjected to in-gel or in-solution proteolytic digestion.

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry (MS) to identify the cross-linked peptides.

-

Data Analysis: Specialized software is used to identify the cross-linked peptide pairs, which reveals the identities of the interacting proteins and the specific residues involved in the interaction.

Data Presentation

Table 1: Properties of MTS-8-MTS Cross-linker

| Property | Value |

| Full Chemical Name | 1,8-Bis(methanethiosulfonyl)octane |

| Molecular Weight | 306.5 g/mol |

| Spacer Arm Length | ~11.4 Å |

| Reactivity | Cysteine (sulfhydryl group) |

| Functionality | Homobifunctional |

Table 2: Example Quantitative Data from a Cross-linking Experiment

This table illustrates hypothetical quantitative data from a label-free quantitative proteomics experiment comparing the abundance of a specific cross-link between Protein A and Protein B under two different cellular conditions (e.g., untreated vs. drug-treated).

| Cross-linked Peptides | Protein A Sequence | Protein B Sequence | Fold Change (Treated/Untreated) | p-value |

| A1-B1 | ...CYS... | ...CYS... | 2.5 | 0.01 |

| A2-B2 | ...CYS... | ...CYS... | 0.8 | 0.35 |

This data suggests that the interaction involving the cysteine residues in peptides A1 and B1 is significantly increased upon drug treatment.

Experimental Protocols

Protocol 1: In Vitro Cross-linking of a Purified Protein Complex

This protocol describes the cross-linking of two purified proteins, Protein X and Protein Y, which are known to interact.

Materials:

-

Purified Protein X and Protein Y

-

MTS-8-MTS (e.g., 10 mM stock in DMSO)

-

Cross-linking Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

-

Quenching Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

SDS-PAGE materials

-

Mass spectrometry-grade trypsin

Procedure:

-

Protein Interaction: Mix equimolar amounts of Protein X and Protein Y in Cross-linking Buffer to a final concentration of 1-5 µM. Incubate at room temperature for 30 minutes to allow complex formation.

-

Cross-linking Reaction: Add MTS-8-MTS to the protein mixture to a final concentration of 100-500 µM. Incubate the reaction at room temperature for 30-60 minutes.

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.

-

SDS-PAGE Analysis: Analyze the reaction products by SDS-PAGE. A new band corresponding to the cross-linked Protein X-Protein Y complex should be visible at a higher molecular weight.

-

In-gel Digestion: Excise the band corresponding to the cross-linked complex. Perform in-gel digestion with trypsin according to standard protocols.

-

Mass Spectrometry: Analyze the extracted peptides by LC-MS/MS on a high-resolution mass spectrometer.

-

Data Analysis: Use specialized cross-link identification software (e.g., pLink, MaxLynx) to identify the inter-protein cross-linked peptides.

Protocol 2: In Situ Cross-linking in Cell Lysates

This protocol is for identifying protein-protein interactions in a more complex biological sample.

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, protease inhibitors, pH 7.4)

-

MTS-8-MTS (10 mM stock in DMSO)

-

Quenching Buffer (50 mM Tris-HCl, pH 8.0)

-

SDS-PAGE materials and Western blot reagents

-

Antibodies against the protein of interest (for immunoprecipitation)

-

Protein A/G beads

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Cross-linking: Add MTS-8-MTS to the cell lysate to a final concentration of 1-2 mM. Incubate on ice for 1-2 hours.

-

Quenching: Quench the reaction with 20 mM Tris-HCl for 15 minutes on ice.

-

Immunoprecipitation (Optional): To enrich for a specific protein and its interactors, perform immunoprecipitation using an antibody against the bait protein and Protein A/G beads.

-

Elution and Digestion: Elute the cross-linked complexes from the beads. The eluate can be analyzed by SDS-PAGE followed by in-gel digestion, or directly subjected to in-solution digestion with trypsin.

-

Mass Spectrometry and Data Analysis: Analyze the resulting peptides by LC-MS/MS and use cross-link identification software to identify interacting proteins.

Mandatory Visualization

Conclusion

MTS-8-MTS is a valuable tool for the investigation of protein-protein interactions. Its specificity for cysteine residues and defined spacer length allow for the targeted capture of interacting protein pairs. The protocols provided herein offer a starting point for researchers to design and implement cross-linking experiments to elucidate the intricate networks of protein interactions within biological systems. Successful application of this technique, combined with robust mass spectrometry and data analysis, can provide significant insights into cellular function and disease mechanisms, aiding in the identification of novel therapeutic targets.

Application Notes & Protocols for 1,8-Octadiyl Bismethanethiosulfonate (M8M) in Disulfide Bond Mapping

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are critical post-translational modifications that play a vital role in the structure, stability, and function of many proteins, including therapeutic antibodies and other biologics. Accurate mapping of these linkages is essential for ensuring product quality, efficacy, and safety in drug development. 1,8-Octadiyl bismethanethiosulfonate (M8M) is a homobifunctional cross-linking agent designed for the covalent linkage of cysteine residues. Its application in conjunction with high-resolution mass spectrometry (MS) provides a powerful method for elucidating the disulfide bond connectivity of proteins, even in complex mixtures. This document provides detailed application notes and protocols for the use of M8M in disulfide bond mapping.

Principle of the Method

The M8M-based disulfide bond mapping strategy relies on a bottom-up proteomics approach. Native disulfide bonds within a protein are first reduced to free thiols. These free thiols are then covalently cross-linked by M8M, which reacts specifically with cysteine residues. The cross-linked protein is subsequently digested by proteases, such as trypsin, to generate a mixture of peptides. The resulting cross-linked peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software, such as pLink, is used to identify the cross-linked peptide pairs from the complex MS/MS data, thereby revealing the original disulfide bond connectivity.[1][2]

The reaction of M8M with two cysteine residues proceeds via nucleophilic attack of the thiol groups on the sulfur atoms of the methanethiosulfonate (B1239399) groups, resulting in the formation of a stable disulfide bond with the octadiyl spacer and the release of two molecules of methanesulfinic acid.

Chemical Properties of M8M

A clear understanding of the chemical properties of M8M is essential for its effective use in cross-linking experiments and for accurate data analysis.

| Property | Value | Reference |

| Chemical Formula | C10H22O4S4 | [2] |

| Molecular Weight | 334.5393 g/mol | [2] |

| Spacer Arm Length | ~10.0 Å | |

| Mass of Cross-linked Remnant | 174.0642 Da | |

| Reactive Group | Methanethiosulfonate | |

| Target Residue | Cysteine |

Experimental Workflow for M8M-based Disulfide Bond Mapping

The overall workflow for mapping disulfide bonds using M8M involves several key steps, from sample preparation to data analysis. This process is designed to be robust for both purified proteins and complex protein mixtures.[1][2]

Detailed Protocols

The following protocols are adapted from established methods for disulfide bond mapping using a cross-linking approach and are tailored for the use of M8M.[2]

Protocol 1: Disulfide Bond Mapping of Purified Proteins in Solution

This protocol is suitable for purified proteins where the starting amount can be as low as a few hundred nanograms.

Materials:

-

Purified protein sample

-

Denaturation/Reduction Buffer: 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5, 10 mM Dithiothreitol (DTT)

-

M8M Stock Solution: 100 mM M8M in DMSO (prepare fresh)

-

Quenching Solution: 200 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5 (prepare fresh and protect from light)

-

Digestion Buffer: 100 mM Tris-HCl, pH 8.5

-

Trypsin solution (mass spectrometry grade)

-

Formic acid (FA)

Procedure:

-

Denaturation and Reduction:

-

To your protein sample, add Denaturation/Reduction Buffer to a final protein concentration of 1 mg/mL.

-

Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

-

-

Cross-linking with M8M:

-

Add the 100 mM M8M stock solution to the reduced protein sample to a final concentration of 10 mM.

-

Incubate at room temperature for 30 minutes.

-

-

Quenching:

-

Add the 200 mM IAA solution to a final concentration of 40 mM to quench the reaction and alkylate any remaining free thiols.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Buffer Exchange and Digestion:

-

Dilute the sample 4-fold with Digestion Buffer to reduce the urea concentration to 2 M.

-

Add trypsin at a 1:50 (trypsin:protein, w/w) ratio.

-

Incubate at 37°C for 12-16 hours.

-

-

Sample Desalting:

-

Acidify the digest with formic acid to a final concentration of 1%.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Elute the peptides and dry them completely in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).

-

Analyze the sample on a high-resolution mass spectrometer capable of HCD fragmentation.

-

Protocol 2: Disulfide Bond Mapping of Proteins from SDS-PAGE Gels

This protocol is ideal for proteins that have been separated by SDS-PAGE.

Materials:

-

Coomassie-stained SDS-PAGE gel band containing the protein of interest

-

Destaining Solution: 50% acetonitrile (B52724) (ACN), 50 mM ammonium (B1175870) bicarbonate

-

Reduction Solution: 10 mM DTT in 100 mM ammonium bicarbonate

-

Alkylation Solution: 55 mM IAA in 100 mM ammonium bicarbonate (prepare fresh and protect from light)

-

M8M Cross-linking Solution: 10 mM M8M in 100 mM ammonium bicarbonate (prepare fresh)

-

Digestion Buffer: 50 mM ammonium bicarbonate

-

Trypsin solution (mass spectrometry grade)

-

Extraction Buffer: 50% ACN, 5% formic acid

Procedure:

-

Gel Band Excision and Destaining:

-

Excise the protein band of interest from the gel.

-

Cut the gel band into small pieces (~1 mm³).

-

Destain the gel pieces with Destaining Solution until the gel is clear.

-

-

In-Gel Reduction:

-

Incubate the gel pieces in Reduction Solution at 56°C for 1 hour.

-

Remove the Reduction Solution.

-

-

Cross-linking with M8M:

-

Add the M8M Cross-linking Solution to the gel pieces and incubate at room temperature for 30 minutes.

-

Remove the M8M solution and wash the gel pieces with 100 mM ammonium bicarbonate.

-

-

In-Gel Alkylation (Quenching):

-

Add the Alkylation Solution and incubate in the dark at room temperature for 30 minutes.

-

Remove the Alkylation Solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by a wash with 100% ACN.

-

-

In-Gel Digestion:

-

Dry the gel pieces in a vacuum centrifuge.

-

Rehydrate the gel pieces in ice-cold trypsin solution and incubate at 37°C overnight.

-

-

Peptide Extraction:

-

Extract the peptides from the gel pieces by sequential incubation with 50 mM ammonium bicarbonate and Extraction Buffer.

-

Pool the extracts and dry them in a vacuum centrifuge.

-

-

Sample Desalting and LC-MS/MS Analysis:

-

Proceed with desalting and LC-MS/MS analysis as described in Protocol 1.

-

Data Analysis

The identification of M8M cross-linked peptides requires specialized software capable of handling the complexity of MS/MS spectra from two covalently linked peptides. The pLink software is highly recommended for this purpose as it is designed to identify disulfide-bonded peptides from HCD spectra.[1][2][3]

Key Parameters for pLink Search:

-

Cross-linker: Define a new cross-linker with the mass of the M8M remnant (174.0642 Da).

-

Enzyme: Specify the protease used for digestion (e.g., Trypsin).

-

Variable Modifications: Include carbamidomethylation of cysteine (from IAA quenching) and oxidation of methionine.

-

Precursor and Fragment Mass Tolerance: Set according to the specifications of the mass spectrometer used (e.g., 10 ppm for precursor, 20 ppm for fragments).

Quantitative Data Summary

The following table provides a summary of recommended experimental parameters for M8M cross-linking. Optimization may be required depending on the specific protein and sample complexity.

| Parameter | Recommended Value | Notes |

| Protein Concentration | 0.5 - 2 mg/mL | Higher concentrations can favor intermolecular cross-linking. |

| M8M Concentration | 5 - 20 mM | A molar excess over reducible cysteines is required. |

| Reaction Time | 30 - 60 minutes | Longer times may lead to increased non-specific reactions. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| pH | 7.5 - 8.5 | Optimal for the reaction of methanethiosulfonates with thiols. |

| Quenching Reagent | Iodoacetamide (IAA) | At a 2-4 fold molar excess over M8M. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low cross-linking efficiency | Insufficient reduction of native disulfides. | Increase DTT concentration or incubation time during the reduction step. |

| M8M solution has hydrolyzed. | Prepare M8M stock solution fresh before each use. | |

| High number of non-specific cross-links | M8M concentration is too high or reaction time is too long. | Optimize M8M concentration and reaction time. |

| Poor peptide identification | Incomplete digestion. | Use a combination of proteases or a denaturant-resistant protease.[2] |

| Insufficient fragmentation during MS/MS. | Optimize HCD collision energy. |

Visualization of M8M Reaction Mechanism

The following diagram illustrates the chemical reaction between M8M and two cysteine residues.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively utilize this compound (M8M) as a robust tool for the accurate mapping of disulfide bonds in a wide range of protein samples.

References

Application Notes and Protocols for MTS Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the MTS assay for the assessment of cell viability, proliferation, and cytotoxicity. The protocols and data herein are intended to support research and drug development activities by providing a reliable and reproducible method for quantifying cellular metabolic activity.